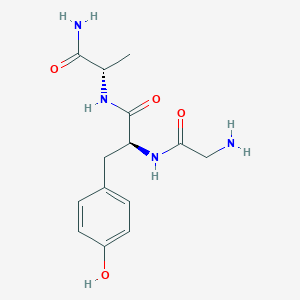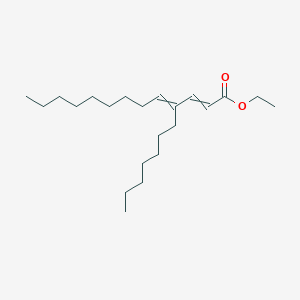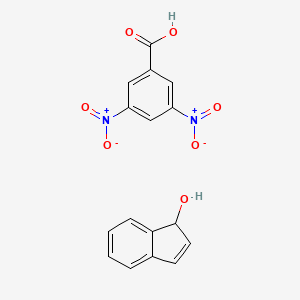![molecular formula C25H20OS2 B14636738 1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)- CAS No. 54113-36-9](/img/structure/B14636738.png)
1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2-[(3-methoxyphenyl)thio]-2’-(phenylthio)- is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with two thioether substituents, one of which is attached to a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1’-Biphenyl, 2-[(3-methoxyphenyl)thio]-2’-(phenylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1,1’-biphenyl with thiophenol derivatives under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiophenol displaces the bromine atom on the biphenyl ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This optimization includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,1’-Biphenyl, 2-[(3-methoxyphenyl)thio]-2’-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding biphenyl thiols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization of the compound. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA typically yields the corresponding sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2-[(3-methoxyphenyl)thio]-2’-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2-[(3-methoxyphenyl)thio]-2’-(phenylthio)- involves its interaction with specific molecular targets. The thioether groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The biphenyl core provides a rigid scaffold that can enhance the binding affinity and specificity of the compound for its targets.
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl, 2-[(3-methoxyphenyl)thio]-2’-(phenylthio)- can be compared with other biphenyl derivatives, such as:
1,1’-Biphenyl, 2,2’-dithiol: This compound has two thiol groups instead of thioether groups, which can lead to different reactivity and biological activities.
1,1’-Biphenyl, 2,2’-dimethoxy: The presence of methoxy groups instead of thioether groups can affect the compound’s electronic properties and reactivity.
1,1’-Biphenyl, 2,2’-dichloro:
The uniqueness of 1,1’-Biphenyl, 2-[(3-methoxyphenyl)thio]-2’-(phenylthio)- lies in its combination of thioether and methoxyphenyl groups, which provide distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
54113-36-9 |
|---|---|
Molekularformel |
C25H20OS2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
1-methoxy-3-[2-(2-phenylsulfanylphenyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C25H20OS2/c1-26-19-10-9-13-21(18-19)28-25-17-8-6-15-23(25)22-14-5-7-16-24(22)27-20-11-3-2-4-12-20/h2-18H,1H3 |
InChI-Schlüssel |
AIWUXAGZJYKSMD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)SC2=CC=CC=C2C3=CC=CC=C3SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


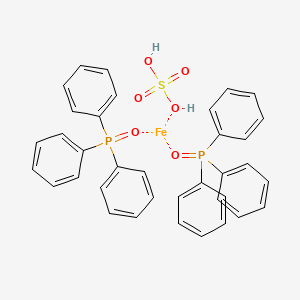
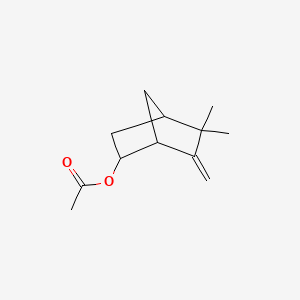

![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)
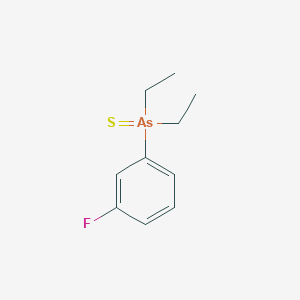
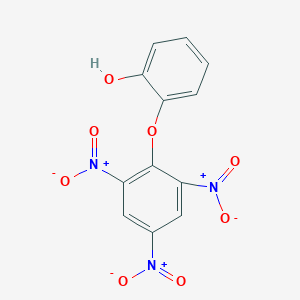
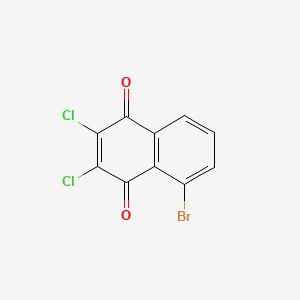
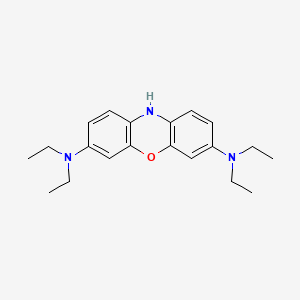
![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
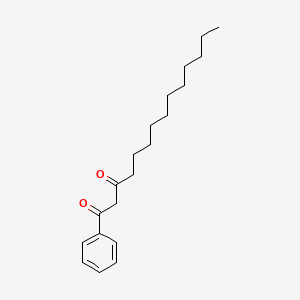
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
